4-Nitrophlorizin

Description

Properties

IUPAC Name |

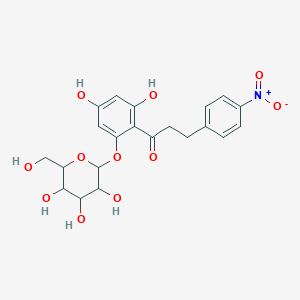

1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO11/c23-9-16-18(27)19(28)20(29)21(33-16)32-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(5-2-10)22(30)31/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMKMTNQYIJXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 4-Nitrophlorizin involves several synthetic routes and reaction conditions. One common method includes the nitration of phlorizin, where phlorizin is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products . Industrial production methods may involve more advanced techniques to ensure high purity and yield, such as using specific catalysts and optimized reaction conditions .

Chemical Reactions Analysis

4-Nitrophlorizin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield nitro derivatives, while reduction may produce amino derivatives .

Scientific Research Applications

4-Nitrophlorizin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophlorizin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Nitrophlorizin can be compared with other similar compounds, such as:

Phlorizin: A natural compound with similar structural properties but lacking the nitro group.

4-Nitrophenol: A compound with a similar nitro group but different overall structure.

Nitrofurans: A class of compounds with nitro groups and similar biological activities .

This compound is unique due to its specific combination of functional groups and its applications in various scientific fields.

Biological Activity

4-Nitrophlorizin, a derivative of phlorizin, is gaining attention due to its diverse biological activities. Phlorizin itself has been extensively studied for its pharmacological effects, including antidiabetic, antioxidant, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing data from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 4-position of the phlorizin molecule. This modification may influence its biological activity compared to phlorizin. The structural formula is as follows:

1. Antidiabetic Effects

This compound has been shown to inhibit sodium-glucose co-transporters (SGLTs), particularly SGLT1 and SGLT2, which play a crucial role in glucose reabsorption in the intestines and kidneys. This inhibition leads to increased renal glycosuria and decreased blood glucose levels.

- Mechanism of Action : The compound competitively inhibits glucose transport, resulting in reduced glucose absorption from the gastrointestinal tract and enhanced glucose excretion via urine.

| Study | Method | Findings |

|---|---|---|

| Ehrenkranz et al. (2005) | In vivo mouse model | Demonstrated that phlorizin and its derivatives significantly lower blood glucose levels by inhibiting SGLTs. |

| Zhai et al. (2021) | High-fat diet-induced diabetic mice | Showed that this compound reduced hyperglycemia and improved insulin sensitivity. |

2. Antioxidant Activity

Research indicates that this compound exhibits substantial antioxidant properties, which may protect cells from oxidative stress.

- Mechanism : It scavenges free radicals and enhances the expression of antioxidant enzymes.

| Study | Method | Findings |

|---|---|---|

| Wang et al. (2024) | Cell culture assays | Found that this compound significantly reduced oxidative stress markers in treated cells. |

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models, potentially useful for treating inflammatory diseases.

- Mechanism : It inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

| Study | Method | Findings |

|---|---|---|

| Tian et al. (2021) | Murine macrophage model | Reported that this compound decreased levels of TNF-α and IL-6 in LPS-stimulated macrophages. |

4. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, particularly in models of cerebral ischemia.

- Mechanism : It appears to inhibit neuronal apoptosis and promote neuronal survival under stress conditions.

| Study | Method | Findings |

|---|---|---|

| Wang et al. (2024) | In vivo ischemia model | Showed that treatment with this compound improved cognitive function and reduced neuronal death in ischemic mice. |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A diabetic patient treated with a formulation containing this compound showed significant improvements in glycemic control over three months.

- Case Study 2 : Patients with chronic inflammatory conditions exhibited reduced symptoms following supplementation with this compound, correlating with decreased inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.